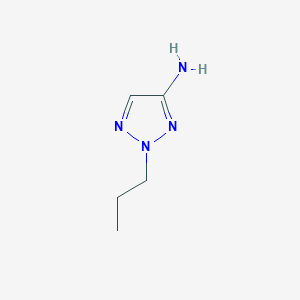
2-丙基-2H-1,2,3-三唑-4-胺
描述
“2-Propyl-2H-1,2,3-triazol-4-amine” is a compound with the molecular formula C5H10N4. It has a molecular weight of 126.16 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3-triazole compounds involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction of N-substituted (prop-2-yn-1-yl)amines with azides .Molecular Structure Analysis
The molecular structure of “2-Propyl-2H-1,2,3-triazol-4-amine” consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C5H10N4/c1-2-3-9-7-4-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) .Chemical Reactions Analysis
Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .Physical and Chemical Properties Analysis
“2-Propyl-2H-1,2,3-triazol-4-amine” is a liquid at room temperature . It has a molecular weight of 126.16 .科学研究应用
药物发现
三唑类化合物因其广泛的生物活性而被广泛应用于药物发现。 它们可以作为核心结构,用于开发具有抗菌、抗病毒和抗癌特性的新型治疗剂 .
有机合成
在有机化学中,三唑类化合物通过点击化学反应构建复杂分子结构具有重要价值 .
聚合物化学
三唑类化合物可以掺入聚合物中,以增强材料性能,例如热稳定性和机械强度 .
超分子化学
由于其形成氢键的能力,三唑类化合物在超分子组装中很有用,并且可以有助于设计新的分子传感器和开关 .
生物偶联
三唑类化合物用于生物偶联技术,将生物分子连接到各种基质上,或用于荧光成像中的标记 .
化学生物学
作用机制
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that the 1,2,3-triazole ring can interact with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Result of Action
It’s known that triazole derivatives can show a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propyl-2H-1,2,3-triazol-4-amine. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented. Personal protective equipment should be used, and adequate ventilation should be ensured . Furthermore, these compounds are known to be highly unstable and prone to eliminate N2 to cyclize into other forms .
生化分析
Biochemical Properties
2-Propyl-2H-1,2,3-triazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including 2-Propyl-2H-1,2,3-triazol-4-amine, have been shown to bind to enzymes such as topoisomerase IV and COVID-19 main protease, inhibiting their activity . These interactions are crucial for the compound’s antimicrobial and antiviral properties. Additionally, 2-Propyl-2H-1,2,3-triazol-4-amine can form hydrogen bonds and exhibit strong dipole moments, enhancing its binding affinity to various biomolecules .
Cellular Effects
2-Propyl-2H-1,2,3-triazol-4-amine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives, including 2-Propyl-2H-1,2,3-triazol-4-amine, have been found to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Moreover, this compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of 2-Propyl-2H-1,2,3-triazol-4-amine involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting their activity and altering their function. For instance, 2-Propyl-2H-1,2,3-triazol-4-amine has been shown to inhibit the activity of topoisomerase IV by binding to its catalytic domain, preventing DNA replication and transcription . Additionally, this compound can interact with the COVID-19 main protease, inhibiting its activity and preventing viral replication . These interactions highlight the compound’s potential as an antimicrobial and antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propyl-2H-1,2,3-triazol-4-amine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Propyl-2H-1,2,3-triazol-4-amine remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Propyl-2H-1,2,3-triazol-4-amine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Propyl-2H-1,2,3-triazol-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and alter metabolite levels in cells . For instance, the compound can inhibit the activity of enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, 2-Propyl-2H-1,2,3-triazol-4-amine can modulate the activity of enzymes involved in oxidative stress responses, enhancing cellular antioxidant capacity .
Transport and Distribution
The transport and distribution of 2-Propyl-2H-1,2,3-triazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific cellular compartments . For example, 2-Propyl-2H-1,2,3-triazol-4-amine has been shown to interact with transporters involved in drug efflux, influencing its intracellular concentration and distribution . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Propyl-2H-1,2,3-triazol-4-amine plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within cells, influencing its biological effects . For instance, 2-Propyl-2H-1,2,3-triazol-4-amine has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, modulating gene expression and cellular responses . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular locations, enhancing its therapeutic potential .
属性
IUPAC Name |
2-propyltriazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-9-7-4-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMORIMHDASOVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650872 | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-91-7 | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


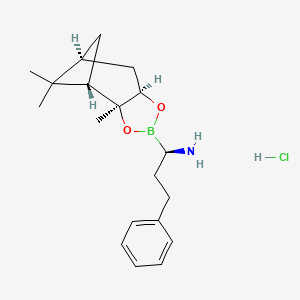
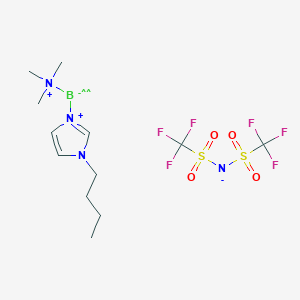


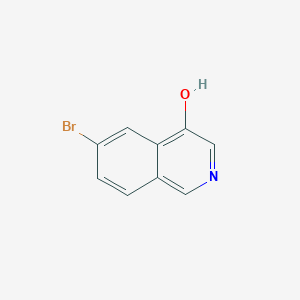



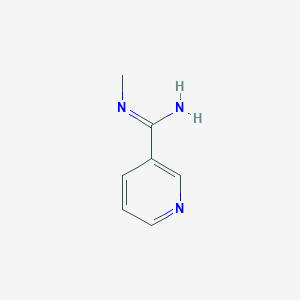

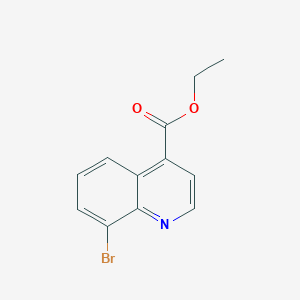

![Cyclohexaneacetic acid, 4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-, ethyl ester, trans-](/img/structure/B1506439.png)

